molecular formula C56H108N2O4 B13352373 Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate

Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate

Cat. No.: B13352373
M. Wt: 873.5 g/mol
InChI Key: RUPZQVHVJLISFM-BIUUYSBESA-N
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Description

Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes multiple methyl groups and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves several steps. One common method includes the esterification of 3,7,11,15-tetramethylhexadec-2-en-1-ol with hexanoic acid in the presence of a catalyst. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent such as toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with cellular receptors or enzymes, modulating their activity. This compound may also integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its combination of a long aliphatic chain with multiple methyl groups and a dimethylaminoethyl group. This structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C56H108N2O4

Molecular Weight

873.5 g/mol

IUPAC Name

[(E)-3,7,11,15-tetramethylhexadec-2-enyl] 6-[2-(dimethylamino)ethyl-[6-oxo-6-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]hexyl]amino]hexanoate

InChI

InChI=1S/C56H108N2O4/c1-47(2)25-19-27-49(5)29-21-31-51(7)33-23-35-53(9)39-45-61-55(59)37-15-13-17-41-58(44-43-57(11)12)42-18-14-16-38-56(60)62-46-40-54(10)36-24-34-52(8)32-22-30-50(6)28-20-26-48(3)4/h39-40,47-52H,13-38,41-46H2,1-12H3/b53-39+,54-40+

InChI Key

RUPZQVHVJLISFM-BIUUYSBESA-N

Isomeric SMILES

CC(CCCC(CCCC(CCC/C(=C/COC(=O)CCCCCN(CCN(C)C)CCCCCC(=O)OC/C=C(/CCCC(CCCC(CCCC(C)C)C)C)\C)/C)C)C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CCCCCN(CCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)CCN(C)C)C

Origin of Product

United States

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